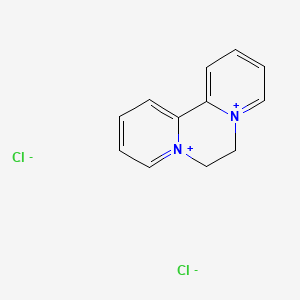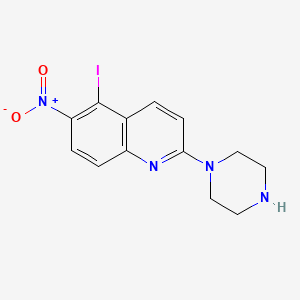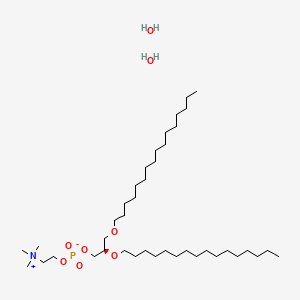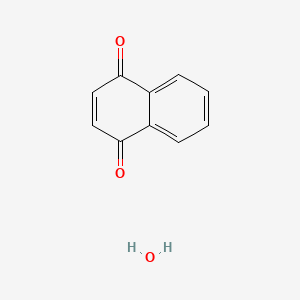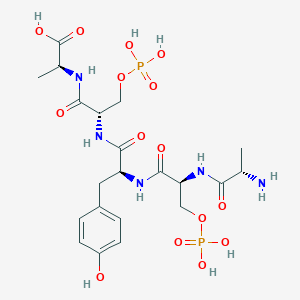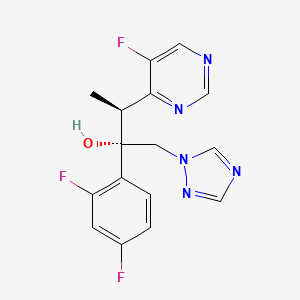
Voriconazole Impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Voriconazole Impurity 7 is a byproduct formed during the synthesis of Voriconazole, a second-generation triazole antifungal agent. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis and infections caused by fluconazole-resistant Candida species . Impurities like this compound are critical to identify and characterize to ensure the purity and efficacy of the pharmaceutical product.
Méthodes De Préparation
The synthesis of Voriconazole Impurity 7 involves several steps, starting from the key raw material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one . The synthetic route typically includes Friedel–Crafts acylation of mono- and difluoro-benzene, followed by various chemical transformations. The reaction conditions are carefully controlled to ensure the formation of the desired impurity. Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Analyse Des Réactions Chimiques
Voriconazole Impurity 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Voriconazole Impurity 7 has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Voriconazole.
Biology: It helps in understanding the metabolic pathways and potential toxicities of Voriconazole.
Medicine: It is crucial for quality control and ensuring the safety and efficacy of Voriconazole as a pharmaceutical product.
Mécanisme D'action
Voriconazole Impurity 7, like Voriconazole, interferes with fungal cytochrome P450 activity by selectively inhibiting 14-alpha-lanosterol demethylation. This inhibition decreases ergosterol synthesis, which is a principal component of the fungal cell membrane, thereby inhibiting fungal cell membrane formation and leading to cell death .
Comparaison Avec Des Composés Similaires
Voriconazole Impurity 7 can be compared with other related compounds, such as:
Voriconazole Related Compound F: This compound is another impurity formed during the synthesis of Voriconazole and is used for similar analytical purposes.
Positional Isomers of Voriconazole: These isomers are crucial in determining the quality of Voriconazole during its manufacturing.
This compound is unique due to its specific formation pathway and its role in the quality control of Voriconazole.
Propriétés
Numéro CAS |
239807-04-6 |
|---|---|
Formule moléculaire |
C16H14F3N5O |
Poids moléculaire |
349.31 g/mol |
Nom IUPAC |
(2S,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m0/s1 |
Clé InChI |
BCEHBSKCWLPMDN-QFYYESIMSA-N |
SMILES isomérique |
C[C@@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
SMILES canonique |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


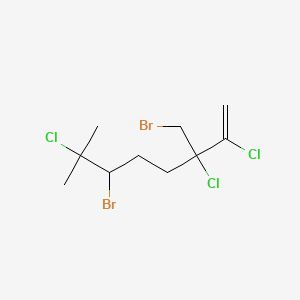
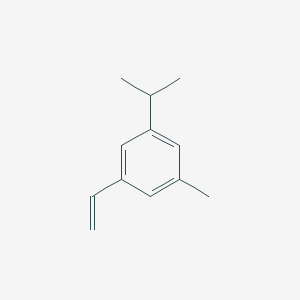
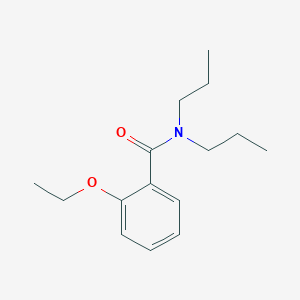
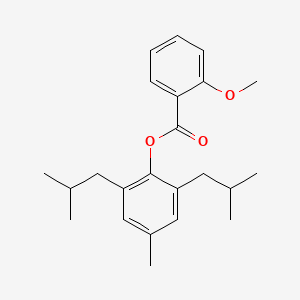
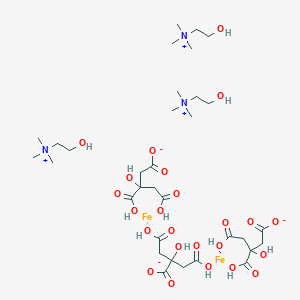
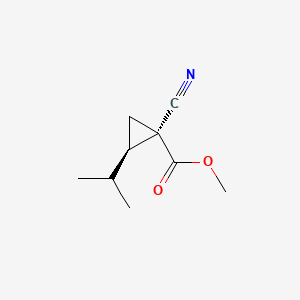
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)

